An In-depth Technical Guide to the Isotopic Distribution of Desogestrel-¹³C₂,d₂
An In-depth Technical Guide to the Isotopic Distribution of Desogestrel-¹³C₂,d₂
This technical guide provides a comprehensive analysis of the isotopic distribution of Desogestrel-¹³C₂,d₂, a crucial stable isotope-labeled internal standard for quantitative bioanalysis. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring precise quantification of the synthetic progestogen, Desogestrel.
Introduction: The Role of Stable Isotope-Labeled Standards in Quantitative Bioanalysis
In modern drug discovery and development, accurate quantification of drug molecules and their metabolites in complex biological matrices is paramount.[1][2] Liquid chromatography-mass spectrometry (LC-MS) has become the analytical method of choice due to its high sensitivity and selectivity.[1][3] However, matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and reproducibility of quantification.[4]
To mitigate these challenges, stable isotope-labeled (SIL) internal standards are widely employed.[5][6] These standards are chemically identical to the analyte of interest but are enriched with heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2][5] By co-eluting with the analyte, the SIL internal standard experiences the same matrix effects, allowing for reliable correction and accurate quantification.[4] Desogestrel-¹³C₂,d₂ is the designated SIL internal standard for Desogestrel, a third-generation progestogen used in oral contraceptives.[7][8]
Chemical Identity and Isotopic Labeling of Desogestrel-¹³C₂,d₂
Understanding the precise molecular structure and the location of the isotopic labels is fundamental to interpreting its mass spectrum and ensuring its suitability as an internal standard.
Chemical Structure:
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Unlabeled Desogestrel:
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Molecular Formula: C₂₂H₃₀O
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Molecular Weight: 310.48 g/mol [9]
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-
Desogestrel-¹³C₂,d₂ (Major Isotopologue):
Location of Isotopic Labels:
The designation "-¹³C₂,d₂" signifies the incorporation of two carbon-13 atoms and two deuterium atoms. The formal chemical name precisely identifies the location of these labels: (8S,9S,10R,13S,14S,17R)-13-ethyl-17-(ethynyl-¹³C₂)-11-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16,16-d₂-17-ol.[7]
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Two Carbon-13 (¹³C) atoms: Located in the ethynyl group at the C-17 position.
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Two Deuterium (D) atoms: Located at the C-16 position.
This specific labeling strategy provides a +4 Dalton mass shift from the most abundant isotopologue of unlabeled Desogestrel, ensuring clear separation in the mass spectrum and preventing cross-talk between the analyte and internal standard signals. The placement of the deuterium atoms on a carbon not typically susceptible to metabolic hydroxylation and the ¹³C atoms in the stable ethynyl group minimizes the risk of in-vivo isotope loss, a critical requirement for a reliable internal standard.[13]
Theoretical Isotopic Distribution of Desogestrel-¹³C₂,d₂
The mass spectrum of a molecule is not a single peak but a distribution of peaks representing the different isotopic compositions possible due to the natural abundance of heavy isotopes. For Desogestrel-¹³C₂,d₂, the theoretical distribution is dominated by the M+4 peak (relative to unlabeled Desogestrel), but other isotopologues will be present.
The expected isotopic distribution arises from two sources:
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The intentionally incorporated ¹³C₂ and d₂ labels.
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The natural abundance of isotopes in the remaining atoms (20 Carbon atoms, 28 Hydrogen atoms, and 1 Oxygen atom).
The major species will have a mass of approximately 314.5 Da. However, due to the natural abundance of ¹³C (approx. 1.1%) in the 20 unlabeled carbon atoms, there will be a notable "M+1" peak relative to the main 314.5 Da peak. This corresponds to a molecule containing one additional ¹³C atom from natural abundance, resulting in a mass of ~315.5 Da.
Table 1: Predicted Isotopic Distribution of Desogestrel-¹³C₂,d₂ (Major Isotopologue)
| Mass (Relative to Monoisotopic Mass) | Isotopologue Description | Predicted Relative Abundance (%) |
| M₀ (314.24) | C₂₀¹³C₂H₂₈D₂O (Main Labeled Species) | 100.00 |
| M+1 (315.24) | Contains one additional ¹³C from natural abundance | ~24.0 |
| M+2 (316.24) | Contains two additional ¹³C's from natural abundance | ~2.9 |
Note: These are simplified predictions. The actual measured distribution will be influenced by the isotopic purity of the starting materials used in the synthesis and the resolution of the mass spectrometer. Commercial suppliers typically guarantee high isotopic enrichment, often exceeding 98-99% for the desired labeled form.[6][7]
Experimental Verification of Isotopic Distribution
It is a critical quality control step to experimentally verify the isotopic distribution and purity of any new batch of a stable isotope-labeled internal standard. This ensures the integrity of quantitative data generated using this standard.
Experimental Workflow
The following protocol outlines a standard procedure for this verification using High-Resolution Mass Spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
Caption: Workflow for verifying the isotopic distribution of Desogestrel-¹³C₂,d₂.
Step-by-Step Methodology
1. Materials and Reagents:
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Desogestrel-¹³C₂,d₂ standard
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LC-MS grade methanol, acetonitrile, and water
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LC-MS grade formic acid (optional, as an additive to the mobile phase)
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Calibrated volumetric flasks and pipettes
2. Sample Preparation:
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Stock Solution: Accurately weigh a small amount of Desogestrel-¹³C₂,d₂ and dissolve it in methanol to create a stock solution of 1 mg/mL.
-
Working Solution: Perform a serial dilution of the stock solution using a mixture of acetonitrile and water (e.g., 50:50 v/v) to achieve a final concentration suitable for MS analysis (e.g., 1 µg/mL).
3. Mass Spectrometry Analysis:
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Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
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Method: While direct infusion is possible, an LC injection is often preferred to separate the analyte from any potential impurities.
-
Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a common choice for steroid analysis.[14]
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Ionization: Desogestrel ionizes well in positive mode using either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[15] The protonated molecule [M+H]⁺ will be observed.
-
-
Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500) with a resolving power of at least 30,000 to clearly resolve the isotopic peaks.
4. Data Analysis:
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Extraction: Extract the ion chromatogram for the expected protonated molecule of Desogestrel-¹³C₂,d₂ ([M+H]⁺, expected m/z ≈ 315.25).
-
Spectrum Generation: Generate a mass spectrum by averaging the scans across the eluted chromatographic peak.
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Comparison: Using the instrument's software, overlay the experimentally obtained isotopic pattern with the theoretically calculated pattern for the formula C₂₂H₂₉D₂O. The software can provide a "goodness-of-fit" score.
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Purity Assessment: Assess the relative abundance of the main isotopologue (m/z ~315.25) compared to any signal at the m/z of unlabeled Desogestrel ([M+H]⁺, m/z ≈ 311.23) to confirm isotopic purity.
Conclusion
Desogestrel-¹³C₂,d₂ is a high-purity, strategically labeled internal standard essential for the accurate quantification of Desogestrel in complex matrices. Its isotopic distribution is characterized by a dominant M+4 peak relative to the unlabeled compound, with a predictable pattern of lower abundance isotopologues resulting from natural isotopic composition. The deliberate placement of ¹³C and deuterium labels ensures a significant mass shift and metabolic stability. For any researcher employing this standard, routine experimental verification of its isotopic distribution via high-resolution mass spectrometry is a critical step in ensuring data integrity and adhering to the principles of rigorous scientific validation.
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- Back, D. J., Houlgrave, R., Tjia, J. F., & Ward, S. A. (1991). Metabolism of the contraceptive steroid desogestrel by the intestinal mucosa. Journal of Steroid Biochemistry and Molecular Biology, 38(4), 499-503.
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- Simson Pharma Limited. (n.d.). Desogestrel | CAS No- 54024-22-5.
- Walsh Medical Media. (2013, August 13). Method Development and Validation for Desogestrel and Ethinylestradiol in Combined Pharmaceutical Dosage Form by RP-HPLC.
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- MedChemExpress. (n.d.). Desogestrel- 13 C 2 ,d 2 -1 (Synonyms: Org-2969-13C2,d2-1).
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